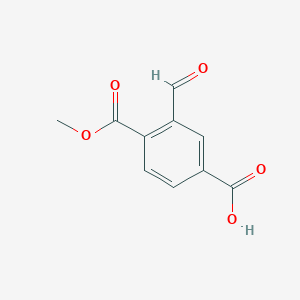

3-Formyl-4-(methoxycarbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

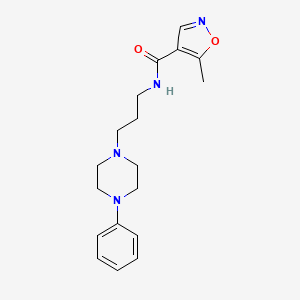

3-Formyl-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H8O5 . It is a derivative of benzoic acid, which is an important intermediate in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid can be achieved through the esterification of dicarboxylic acids . This process involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst to produce an ester. The esterification process is commonly used in the production of a wide range of chemicals and is a fundamental reaction in organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Formyl-4-(methoxycarbonyl)benzoic acid consists of a benzene ring substituted with a formyl group (CHO), a methoxycarbonyl group (COOCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Scientific Research Applications

Luminescence Enhancement in Lanthanide Complexes

Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy substituents, demonstrated the influence of electron-donating (-OMe) groups on photophysical properties. These compounds showed enhanced photoluminescence, which is critical for developing new luminescent materials with potential applications in sensing, imaging, and light-emitting devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalytic Applications in Organic Synthesis

Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the selective formation of unsaturated esters. This process is significant for the efficient synthesis of various esters, demonstrating the utility of methoxycarbonyl-containing compounds in facilitating catalytic reactions that are fundamental in organic synthesis and industrial chemistry (A. A. N. Magro, Lynzi M. Robb, P. Pogorzelec, A. Slawin, G. Eastham, D. Cole-Hamilton, 2010).

Synthesis of Isoindolinone Derivatives

Shen et al. (2013) reported an eco-friendly synthesis of isoindolinone derivatives via a three-component reaction involving 2-formyl benzoic acid. This method underscores the role of 3-Formyl-4-(methoxycarbonyl)benzoic acid derivatives in the synthesis of biologically active compounds, contributing to green chemistry by utilizing water as a solvent and yielding products relevant for pharmaceutical research (S. Shen, Xingwen Sun, G. Lin, 2013).

Water Purification Using Photocatalysis

Matthews (1990) explored the use of TiO2 suspensions under near-U.V. light for purifying water containing organic pollutants, including benzoic acid derivatives. This study demonstrates the potential of photocatalytic degradation in environmental cleanup, with 3-Formyl-4-(methoxycarbonyl)benzoic acid derivatives serving as model compounds for understanding the mechanisms of pollutant degradation (R. W. Matthews, 1990).

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be in facilitating chemical reactions.

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may play a role in various biochemical pathways depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(methoxycarbonyl)benzoic acid are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name |

3-formyl-4-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHFSGQSNTXWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)